5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

Physicochemical profiling Lead-likeness Solubility

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol (CAS 156817-68-4) is a partially saturated bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine family, bearing a secondary alcohol at the 8-position of the fused tetrahydro ring system. With a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g·mol⁻¹, the compound presents one hydrogen bond donor (the 8-OH) and two hydrogen bond acceptors, a topological polar surface area (TPSA) of 38 Ų, and a computed XLogP3 of -0.4, placing it firmly within lead-like physicochemical space.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 156817-68-4
Cat. No. B115056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol
CAS156817-68-4
SynonymsImidazo[1,2-a]pyridin-8-ol, 5,6,7,8-tetrahydro- (9CI)
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC(C2=NC=CN2C1)O
InChIInChI=1S/C7H10N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h3,5-6,10H,1-2,4H2
InChIKeyYDQITEGWUNGNCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol (CAS 156817-68-4): Procurement-Relevant Identity, Class, and Physicochemical Baseline


5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol (CAS 156817-68-4) is a partially saturated bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine family, bearing a secondary alcohol at the 8-position of the fused tetrahydro ring system [1]. With a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g·mol⁻¹, the compound presents one hydrogen bond donor (the 8-OH) and two hydrogen bond acceptors, a topological polar surface area (TPSA) of 38 Ų, and a computed XLogP3 of -0.4, placing it firmly within lead-like physicochemical space [1]. The tetrahydro configuration distinguishes it from the fully aromatic imidazo[1,2-a]pyridin-8-ol (CAS 69214-22-8), and the 8-OH group introduces a stereogenic center that is absent in the parent 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 34167-66-3), creating procurement-relevant differentiation in solubility, hydrogen-bonding capacity, and synthetic derivatization potential [1][2].

Why 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol Cannot Be Interchanged with In-Class Analogs


Within the imidazo[1,2-a]pyridine family, even minor structural modifications produce substantial shifts in physicochemical and biological profiles that preclude simple substitution. The 8-OH group on the tetrahydro scaffold simultaneously lowers LogP (XLogP3 = -0.4) relative to the fully aromatic analog (XLogP3 = 1.4) [1] and increases TPSA (38 Ų vs. 17.8 Ų for the des-hydroxy tetrahydro analog) [2], directly impacting aqueous solubility, membrane permeability, and protein-binding capacity. Furthermore, the stereogenic C-8 center enables enantioselective synthesis of chiral derivatives—a capability entirely absent in the non-hydroxylated or aromatic analogs—while the tetrahydro ring confers conformational flexibility that can modulate target engagement in ways the planar aromatic scaffold cannot replicate [3]. These differences mean that procurement of the correct CAS registry number is not a formality but a necessity for reproducible synthesis and biological evaluation.

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol: Head-to-Head and Cross-Study Comparative Evidence for Procurement Decision-Making


LogP Differential: Tetrahydro-8-ol vs. Aromatic 8-ol Determines Aqueous Solubility and Permeability Profile

The target compound exhibits a computed XLogP3 of -0.4 (PubChem), indicating greater hydrophilicity than the fully aromatic imidazo[1,2-a]pyridin-8-ol (CAS 69214-22-8), which has an XLogP3 of 1.4 [1][2]. This ~1.8 log unit difference translates to a theoretical ~60-fold difference in octanol-water partition coefficient, predicting substantially higher aqueous solubility for the tetrahydro-8-ol. For medicinal chemistry and fragment-based drug discovery programs, this distinction directly affects buffer solubility in biochemical assays and influences the compound's suitability for hit-to-lead optimization campaigns where lower LogP is often preferred [1].

Physicochemical profiling Lead-likeness Solubility

Hydrogen-Bond Donor Capacity: Tetrahydro-8-ol Enables Intermolecular Interactions Absent in the Des-Hydroxy Scaffold

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol possesses one hydrogen bond donor (8-OH) and two hydrogen bond acceptors, whereas the closely related 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 34167-66-3) has zero H-bond donors and only one acceptor [1][2]. The presence of the 8-OH donor enables the target compound to act simultaneously as a hydrogen bond donor and acceptor, which is essential for key drug-target interactions such as kinase hinge-binding motifs and for enhancing aqueous solubility via solvent interactions. This functional group difference also means the target compound cannot be used interchangeably with the des-hydroxy scaffold in synthetic schemes that require a hydroxyl handle for esterification, etherification, or oxidation [1].

Medicinal chemistry Structure-based design Solubility

Topological Polar Surface Area (TPSA) Differential: Impact on Membrane Permeability Prediction

The target compound exhibits a TPSA of 38 Ų, more than double that of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (17.8 Ų) [1][2]. This 20.2 Ų difference arises solely from the 8-OH group and places the two scaffolds in different permeability prediction categories. According to established drug-likeness filters, compounds with TPSA < 60 Ų are predicted to have good oral absorption, but the 38 Ų value also falls within the range associated with potential CNS penetration (typically < 60–70 Ų). The des-hydroxy analog at 17.8 Ų lies in a region that may predict excessively high membrane partitioning and potential non-specific binding, making the target compound's intermediate TPSA a potentially more favorable starting point for balanced ADME profiles [1].

ADME prediction Drug-likeness Blood-brain barrier

Stereogenic C-8 Center: Enantioselective Derivatization Capability vs. Achiral Analogs

The 8-OH group of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol generates a stereogenic center at C-8, a feature absent in both the aromatic imidazo[1,2-a]pyridin-8-ol (CAS 69214-22-8, no sp³ carbon at this position) and the des-hydroxy tetrahydro analog (CAS 34167-66-3, no substituent to create chirality) [1]. This stereogenic center has been exploited in patent literature: WO2022104348 discloses enantiomerically pure (R)-8-substituted derivatives of exactly this scaffold as MAP3K14 (NIK) inhibitors with an IC₅₀ of 100 nM, demonstrating that the chiral 8-OH serves as a critical anchor point for introducing stereochemically defined pharmacophoric groups [2]. Additionally, a dedicated synthetic method for enantioselective hydrogenation of imidazo[1,2-a]pyridines to access chiral tetrahydroimidazo[1,2-a]pyridines has been reported, underscoring the synthetic relevance of the chiral center [3].

Asymmetric synthesis Chiral building blocks Drug discovery

Purity Grade Differentiation: Commercially Available Specifications for Reproducible Research

Commercially, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol (CAS 156817-68-4) is available in multiple purity grades that directly impact experimental reproducibility. Suppliers report purities of ≥95% (Chemscene Cat. CS-0102360), 97% (ChemicalBook listings), and NLT 98% (MolCore), with analytical verification by HPLC or GC . In contrast, the closely related 2-methyl analog (CAS 110206-58-1) is typically offered at ≥95% purity , and the enantiomerically pure (R)-enantiomer (CAS 2387667-03-8) commands a premium price point with limited stock availability from specialized suppliers . For procurement decisions, the racemic 8-ol offers the most favorable balance of purity grade options, supplier diversity, and cost-effectiveness among in-class 8-hydroxy tetrahydroimidazo[1,2-a]pyridine building blocks.

Quality control Reproducibility Procurement

Class-Level Antifungal Activity: Tetrahydroimidazo[1,2-a]pyridine Scaffold Demonstrates Selective Anticandidal Potency

While direct biological data for the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol is limited in the public domain, a closely related series of tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazide derivatives was evaluated against a panel of Candida species. The most active derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), exhibited MIC values as low as 0.016 mg/mL against Candida spp. with no in vitro cytotoxicity up to 25 µg/mL, yielding a selectivity index (CC₅₀/MIC) exceeding 1,500 [1]. This demonstrates that the tetrahydroimidazo[1,2-a]pyridine core—of which the target compound is the simplest 8-hydroxy building block—can support potent, selective antifungal activity, providing a validated starting point for further SAR exploration. Procurement of the 8-ol building block enables access to this privileged scaffold class for antifungal drug discovery.

Antifungal Candida Selectivity index

Optimal Procurement and Application Scenarios for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Low LogP, High Solubility Building Blocks

With an XLogP3 of -0.4—approximately 1.8 log units lower than the aromatic imidazo[1,2-a]pyridin-8-ol analog—this compound is well-suited for fragment-based screening libraries where aqueous solubility is paramount . The combination of low LogP and the presence of both H-bond donor and acceptor functionality (TPSA 38 Ų) positions the compound as a Rule-of-Three compliant fragment (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) that can be elaborated into lead-like molecules . Researchers should prioritize this specific CAS registry number when designing fragment libraries requiring balanced hydrophilicity and synthetic tractability via the 8-OH handle.

Enantioselective Synthesis of Chiral Kinase Inhibitors and Bioactive Molecules

The stereogenic C-8 center makes 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol the only in-class building block that can be resolved into enantiomerically pure (R)- or (S)-forms for asymmetric synthesis. Patent WO2022104348 demonstrates that (R)-configured 8-substituted derivatives achieve IC₅₀ values of 100 nM against NIK/MAP3K14 kinase . Procurement of the racemic 8-ol, followed by chiral separation or asymmetric hydrogenation , provides access to stereochemically defined intermediates for kinase inhibitor programs, a synthetic strategy impossible with the achiral des-hydroxy or aromatic analogs.

Antifungal Lead Optimization Using the 8-Hydroxy Tetrahydroimidazo[1,2-a]pyridine Scaffold

For programs targeting drug-resistant Candida infections, the tetrahydroimidazo[1,2-a]pyridine scaffold has demonstrated selective antifungal activity with MIC values as low as 0.016 mg/mL and selectivity indices exceeding 1,500 (CC₅₀/MIC) . The 8-ol building block serves as the simplest functionalized entry point for synthesizing hydrazide, benzylidene, or other derivatives explored in the published SAR. Procuring the 8-hydroxy variant rather than the des-hydroxy scaffold (CAS 34167-66-3) provides a synthetic handle for further derivatization at the 8-position while retaining the core scaffold's antifungal potential.

HIV Integrase Inhibitor Intermediate Synthesis per Patent CN103570683A

Chinese patent CN103570683A explicitly employs 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol as a synthetic intermediate in the preparation of poly-substituted amine compounds that inhibit HIV integrase–LEDGF/p75 protein-protein interaction and HIV integrase dimerization . Procurement of this specific CAS registry number is required to reproduce the patented synthetic routes, as alternative in-class compounds lacking the 8-OH group would not yield the same intermediates. Researchers engaged in anti-HIV drug discovery targeting integrase should source this exact building block to access the disclosed compound series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.